molecular formula C22H20N6O3S2 B2833916 ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate CAS No. 896301-15-8

ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2833916
CAS No.: 896301-15-8
M. Wt: 480.56
InChI Key: AROPHNATFRSAII-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethyl ester at position 3. The thiazole moiety is further functionalized via an acetamido-thioether linkage to a pyridazine ring, which is substituted at position 6 with a phenyl group bearing an imidazole substituent.

Properties

IUPAC Name

ethyl 2-[[2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S2/c1-3-31-21(30)20-14(2)24-22(33-20)25-18(29)12-32-19-9-8-17(26-27-19)15-4-6-16(7-5-15)28-11-10-23-13-28/h4-11,13H,3,12H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROPHNATFRSAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with thiazole derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The imidazole and thiazole rings can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridazine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the pyridazine and thiazole rings can interact with various biological receptors. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Thiazole-Triazole-Benzimidazole Hybrids ()

Compounds such as 9a–9e in feature a thiazole-triazole-benzimidazole scaffold. For example:

  • 9a: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide. Key Differences:
  • The target compound replaces the triazole and benzimidazole moieties with pyridazine and imidazole-phenyl groups.
  • The sulfur linkage in the target compound (thioacetamido) contrasts with the oxygen-based phenoxymethyl bridge in 9a–9e.

Pyrazole-Based Analogs ( and )

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ():
    • Substitutes pyridazine with a pyrazole ring.
    • Features halogenated aryl groups (Cl, F) instead of imidazole-phenyl.
  • 5-[4-(1H-Imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazole ():
    • Retains the imidazole-phenyl motif but lacks the thiazole-pyridazine core.

      Implications : Pyrazole derivatives often exhibit metabolic stability, but the absence of pyridazine may reduce π-stacking interactions in target binding .

Substituent and Functional Group Analysis

Fluorinated Derivatives ()

The patent in describes compounds like 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (LC/MS m/z 609.5). Key Differences:

  • Fluorine and trifluoromethyl groups enhance electronegativity and metabolic stability.
  • The target compound lacks these substituents, which may reduce its binding affinity to hydrophobic enzyme pockets.
    Implications : Fluorinated analogs often show improved pharmacokinetics but may face synthesis challenges due to steric and electronic effects .

Imidazole-Phenyl Motif ()

Compounds like 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole () share the imidazole-phenyl group but incorporate tetrazole instead of pyridazine. The pyridazine in the target compound may offer alternative hydrogen-bonding opportunities .

Comparative Data Table

Compound Core Structure Key Substituents Reported Properties Reference
Target Compound Thiazole-pyridazine-imidazole Ethyl ester, methyl-thiazole, thioacetamido, imidazole-phenyl No direct pharmacological data
9a () Thiazole-triazole-benzimidazole Phenoxymethyl bridge, phenyl-thiazole IR, NMR, elemental analysis confirmed purity
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-pyrazole Chlorophenyl, fluorophenyl X-ray crystallography data
5-[4-(1H-Imidazol-1-yl)phenyl]-1H-pyrazole Pyrazole-imidazole None Supplier data (ZINC1402343)
Example 15 () Benzoimidazole-pyridine-imidazole Trifluoromethyl, fluorine LC/MS m/z 609.5

Research Implications and Limitations

  • Synthetic Accessibility : The target compound’s thioether and pyridazine groups may require specialized reagents (e.g., thiourea derivatives) compared to oxygen-linked or pyrazole-based analogs .
  • Biological Potential: While imidazole and thiazole moieties are common in kinase inhibitors (e.g., dasatinib), the lack of fluorinated substituents in the target compound may limit its potency against specific targets like EGFR or VEGFR .
  • Data Gaps: No direct cytotoxicity, IC50, or solubility data are available for the target compound, necessitating further experimental validation.

Q & A

Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies?

  • Answer : A tiered workflow:

Primary HTS : 384-well plate assays (10 µM compound concentration) .

Secondary validation : Dose-response curves (0.1–100 µM) and counter-screens (e.g., cytotoxicity) .

Mechanistic profiling : Western blotting (e.g., apoptosis markers) or transcriptomics (RNA-seq) .

Tables for Quick Reference

Q. Table 1. Key Synthetic Parameters

Step Reagents Conditions Yield
Thioacetamide formationCS2_2, K2_2CO3_3DMF, 60°C, 12 h65–70%
CyclizationHATU, DIPEACH2_2Cl2_2, RT, 4 h80–85%

Q. Table 2. Computational Parameters for Docking

Software Force Field Grid Box Size Reference
AutoDock VinaAMBER25 × 25 × 25 Å
SchrödingerOPLS415 × 15 × 15 Å

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